Product packaging for Ethyl 1-hydroxy-2-naphthoate(Cat. No.:CAS No. 33950-71-9)

Ethyl 1-hydroxy-2-naphthoate

Cat. No.: B1313955
CAS No.: 33950-71-9
M. Wt: 216.23 g/mol
InChI Key: NYOUMBFXFQZOLM-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-naphthoate (CAS 33950-71-9) is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is an ester derivative of 1-hydroxy-2-naphthoic acid. This compound belongs to a class of naphthoic acid esters that serve as versatile synthetic intermediates and building blocks in organic chemistry research . Recent studies highlight the value of 1-hydroxy-2-naphthoic acid scaffolds for developing novel materials and sensing platforms. Research has demonstrated the utility of related naphthoic acid hydrazone derivatives as highly selective chemosensors for the detection of cyanide ions, showcasing the potential of this chemical family in analytical and environmental applications . Furthermore, in environmental science, 1-hydroxy-2-naphthoic acid (1H2N) is a well-studied intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene . While not the acid form itself, the ester derivative provides a stable analog for related chemical and metabolic studies. The product is provided with a typical purity of not less than 98% . This product is intended for research and development purposes only and is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B1313955 Ethyl 1-hydroxy-2-naphthoate CAS No. 33950-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOUMBFXFQZOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495869
Record name Ethyl 1-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33950-71-9
Record name Ethyl 1-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Profile

Ethyl 1-hydroxy-2-naphthoate (B8527853) is chemically identified by its IUPAC name, ethyl 1-hydroxynaphthalene-2-carboxylate, and its CAS Registry Number, 33950-71-9. lookchem.comchemspider.com Its molecular structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the first position and an ethoxycarbonyl group at the second.

Table 1: Chemical and Physical Properties of Ethyl 1-hydroxy-2-naphthoate

Property Value Source(s)
IUPAC Name ethyl 1-hydroxynaphthalene-2-carboxylate lookchem.comchemspider.com
CAS Number 33950-71-9 lookchem.com
Molecular Formula C13H12O3 lookchem.comchemspider.com
Molecular Weight 216.236 g/mol lookchem.comchemspider.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 3 lookchem.com
Rotatable Bond Count 3 lookchem.com
Exact Mass 216.078644241 lookchem.comchemspider.com

| Complexity | 252 | lookchem.com |

Chemical Reactivity and Mechanistic Transformations of Ethyl 1 Hydroxy 2 Naphthoate

Enzymatic Transformations and Biodegradation Pathways

Ethyl 1-hydroxy-2-naphthoate (B8527853), as a derivative of 1-hydroxy-2-naphthoic acid, is relevant to the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779). nih.gov In these pathways, 1-hydroxy-2-naphthoate is a key metabolic intermediate. nih.gov

The central step in the microbial degradation of 1-hydroxy-2-naphthoate is the cleavage of the aromatic ring, a reaction catalyzed by the enzyme 1-hydroxy-2-naphthoate dioxygenase. nih.govuniprot.org This enzyme is an iron (II) dependent class III ring-cleaving dioxygenase. nih.gov

1-Hydroxy-2-naphthoate dioxygenase exhibits a high degree of specificity for its substrate. In Nocardioides sp. strain KP7, the enzyme has a Michaelis constant (KM) of 10 µM for 1-hydroxy-2-naphthoate and a catalytic rate (kcat) of 114 s-1. uniprot.org The optimal pH for this enzyme's activity is 7.5. uniprot.org

In Pseudomonas sp. strain PPD, the 1-hydroxy-2-naphthoic acid dioxygenase was found to be a homotetramer with a subunit molecular mass of approximately 39 kDa. researchgate.net It also requires Fe(II) as a cofactor and is specific for 1-hydroxy-2-naphthoic acid, with a Km of 13.5 µM and a Vmax of 114 µmol min-1 mg-1. researchgate.net

Interestingly, studies on salicylate (B1505791) 1,2-dioxygenase (SDO) from Pseudaminobacter salicylatoxidans BN12 have shown that through site-directed mutagenesis, its substrate specificity can be altered to more efficiently cleave 1-hydroxy-2-naphthoate. nih.gov For instance, the A85H mutant of SDO effectively cleaved 1-hydroxy-2-naphthoate but showed no activity towards gentisate. nih.gov This highlights the potential for engineering enzymes with tailored catalytic activities for specific substrates. In contrast, the salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1 was unable to hydroxylate 1-hydroxy-2-naphthoate and was competitively inhibited by it. asm.org

Table 1: Kinetic Parameters of 1-Hydroxy-2-naphthoate Dioxygenase

Enzyme Source KM (µM) Vmax or kcat Optimal pH Reference
Nocardioides sp. strain KP7 10 114 s-1 (kcat) 7.5 uniprot.org
Pseudomonas sp. strain PPD 13.5 114 µmol min-1 mg-1 (Vmax) Not Specified researchgate.net

The enzymatic cleavage of 1-hydroxy-2-naphthoate by 1-hydroxy-2-naphthoate dioxygenase results in the formation of a specific ring cleavage product. nih.gov In Nocardioides sp. strain KP7, the initial stable product of this dioxygenation at a pH of 7.5 is (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate, also known as trans-2'-carboxybenzalpyruvate. nih.gov At a lower pH of 2.5, this product exists in equilibrium with two other forms: 2-oxo-3-(3-oxo-1,3-dihydro-1-isobenzofuranyl)propanoate and 2,2-dihydroxy-3-(3-oxo-1,3-dihydro-1-isobenzofuranyl)propanoate. nih.gov The structures of these products have been determined using nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov

1-Hydroxy-2-naphthoate Dioxygenase Catalyzed Ring Cleavage

Spontaneous Isomerization Mechanisms of Intermediates

Following the enzymatic degradation of certain polycyclic aromatic hydrocarbons (PAHs), the intermediate 1-hydroxy-2-naphthoate undergoes further transformation. A key step is its ring cleavage by the enzyme 1-hydroxy-2-naphthoate dioxygenase. asm.org This enzymatic reaction yields a product that undergoes spontaneous isomerization. asm.org

Direct monitoring of the enzymatic reaction has shown that the dioxygenation of 1-hydroxy-2-naphthoate results in a single, stable product. asm.org This product, identified as (2Z)-4-(2-carboxyphenyl)-2-oxo-3-butenoic acid, is considered the first stable product of the reaction. asm.org Investigations using nuclear magnetic resonance (NMR) in a deuterated buffer solution revealed that the proton on the third carbon of this butenoic acid derivative does not exchange with deuterium. asm.org This lack of exchange suggests a specific and stable isomeric form is produced directly from the enzymatic reaction, which does not readily tautomerize under these conditions. asm.org The formation of this stable isomer is a critical part of the catalytic mechanism of 1-hydroxy-2-naphthoate dioxygenase. asm.org

Role in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

The 1-hydroxy-2-naphthoate structure is a pivotal intermediate in the microbial catabolism of various PAHs. oup.comresearchgate.net Microorganisms, particularly bacteria, utilize PAHs as a source of carbon and energy, breaking them down into simpler, less harmful compounds. researchgate.net During the degradation of phenanthrene, for instance, metabolites such as 1-hydroxy-2-naphthoate are formed. researchgate.net The presence and subsequent degradation of this intermediate can even facilitate the breakdown of other, more complex PAHs, such as pyrene, by inducing the necessary enzymatic machinery. researchgate.net

Phenanthrene Degradation Pathways and Metabolite Formation

Phenanthrene is a three-ring PAH that serves as a model compound for studying microbial degradation. asm.org Its breakdown by various bacteria commonly proceeds through pathways that generate 1-hydroxy-2-naphthoic acid (1-H2NA). oup.comnih.gov

The process is typically initiated by a dioxygenase enzyme that hydroxylates the phenanthrene molecule at the 3,4-carbon positions. nih.gov This is followed by the formation of 3,4-dihydroxyphenanthrene, which undergoes meta-cleavage to yield 1-hydroxy-2-naphthoic acid. nih.govmdpi.com Once formed, 1-hydroxy-2-naphthoic acid is a branching point for at least two distinct degradation routes. asm.orgosdd.net

The Phthalate Pathway : In this route, the aromatic ring of 1-hydroxy-2-naphthoic acid is directly cleaved by 1-hydroxy-2-naphthoate dioxygenase. asm.org This leads to the formation of intermediates like o-phthalic acid and eventually protocatechuic acid, which are then funneled into the central metabolism of the cell, such as the tricarboxylic acid (TCA) cycle. mdpi.comosdd.net

The Naphthalene (B1677914)/Salicylate Pathway : Alternatively, 1-hydroxy-2-naphthoic acid can undergo oxidative decarboxylation to form 1,2-dihydroxynaphthalene (1,2-DHN). oup.comosdd.net This intermediate is a key component of the naphthalene degradation pathway and is further metabolized to salicylic (B10762653) acid. oup.comosdd.net Salicylic acid is then typically converted to catechol or gentisic acid before ring fission and entry into the TCA cycle. osdd.net

The specific pathway utilized can depend on the microbial species. For example, in Stenotrophomonas maltophilia strain C6, evidence for both pathways operating concurrently has been observed. nih.gov

Table 1: Key Metabolites in Phenanthrene Degradation Involving 1-Hydroxy-2-naphthoic Acid

MetabolitePrecursorSubsequent Product(s)Observed in BacteriaReference
1-Hydroxy-2-naphthoic acid3,4-Dihydroxyphenanthrene1,2-Dihydroxynaphthalene or 2-CarboxybenzalpyruvateStenotrophomonas maltophilia, Alcaligenes sp., Brevibacterium sp., Pseudomonas sp., Mycobacterium sp. oup.comnih.govmdpi.comosdd.net
1,2-Dihydroxynaphthalene1-Hydroxy-2-naphthoic acidSalicylic acid or trans-2-Carboxycinnamic acidAlcaligenes sp., Stenotrophomonas maltophilia oup.comnih.gov
o-Phthalic acidRing cleavage products of 1-H2NAProtocatechuic acidArthrobacter sulphureus, Acidovorax delafieldii, Pseudomonas sp. osdd.net
Salicylic acid1,2-DihydroxynaphthaleneCatechol or Gentisic acidAlcaligenes sp., Brevibacterium sp. oup.comosdd.net
Protocatechuic acido-Phthalic acid or 4,5-Dihydroxyphthalic acidTCA Cycle IntermediatesArthrobacter sulphureus, Mycobacterium sp. mdpi.comosdd.net
Biochemical Pathways in Bacterial and Fungal Xenobiotic Metabolism

The degradation of foreign chemical compounds (xenobiotics) like PAHs is a critical function of microbial ecosystems. 1-Hydroxy-2-naphthoic acid is recognized as a key bacterial and fungal xenobiotic metabolite. ebi.ac.uknih.gov Its formation and subsequent breakdown are hallmarks of well-established biochemical pathways for aromatic compound catabolism. nih.govnih.gov

The enzymes central to these pathways are typically oxygenases and hydroxylases. oup.comnih.gov For instance, in Alcaligenes sp. strain PPH, two distinct enzymes, 1-hydroxy-2-naphthoic acid hydroxylase and salicylate hydroxylase, have been identified, highlighting the specialized enzymatic steps involved. oup.com The former catalyzes the conversion of 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene. oup.com In other bacteria, such as Sphingomonas koreensis, the degradation proceeds via the activity of 1-hydroxy-2-naphthoate dioxygenase, leading to the formation of 2-carboxy benzal pyruvate. nih.gov These pathways demonstrate how diverse microorganisms have evolved sophisticated enzymatic systems to mineralize complex aromatic structures, funneling them into central metabolic cycles. nih.govnih.gov

Table 2: Key Enzymes in the Xenobiotic Metabolism of 1-Hydroxy-2-naphthoic Acid

EnzymeFunctionPathwayReference
Phenanthrene DioxygenaseInitial oxidation of phenanthrenePhenanthrene Degradation (Upper Pathway) nih.govmdpi.com
1-Hydroxy-2-naphthoic acid hydroxylaseConverts 1-H2NA to 1,2-dihydroxynaphthaleneNaphthalene/Salicylate Pathway oup.com
1-Hydroxy-2-naphthoate dioxygenaseCatalyzes ring cleavage of 1-H2NAPhthalate Pathway asm.orgnih.gov
Salicylate hydroxylaseConverts salicylic acid to catecholNaphthalene/Salicylate Pathway (Lower Pathway) oup.comosdd.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of Ethyl 1-hydroxy-2-naphthoate is characterized by intense absorption bands in the ultraviolet (UV) region, which arise from electronic transitions within the naphthalene chromophore and associated functional groups. The UV-Vis spectrum is a result of the excitation of electrons from lower energy molecular orbitals to higher energy ones, specifically transitions involving π and n (non-bonding) electrons. upi.eduusp.br For substituted naphthalenes, the position and intensity of these absorption bands are influenced by the nature and position of substituents on the ring structure. researchgate.net

In compounds like this compound, the primary electronic transitions observed are π → π* and n → π. upi.edu The π → π transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic naphthalene ring. usp.br The n → π* transitions are generally of lower intensity (ε < 100) and involve the promotion of a non-bonding electron from the oxygen atoms of the hydroxyl and ester groups to an antibonding π* orbital. upi.edu

Theoretical and experimental studies on the parent compound, 1-hydroxy-2-naphthoic acid, provide a strong basis for understanding the spectrum of its ethyl ester. researchgate.netresearchgate.net The spectrum is typically dominated by two main band systems. For 1-substituted naphthalenes, the ¹Lₐ state (a π-π* transition polarized along the short axis) is generally lower in energy than the ¹Lₑ state (a π-π* transition polarized along the long axis). researchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl oxygen of the ester group at position 2 influences the electronic structure, making the ¹Lₑ state the lowest excited state. researchgate.netresearchgate.net

Experimental data for the closely related 1-hydroxy-2-naphthoic acid shows distinct absorption maxima. researchgate.net These findings, combined with theoretical calculations, allow for the assignment of the observed electronic transitions. researchgate.net The absorption spectrum of this compound is expected to be very similar to its parent acid, with slight shifts in wavelength (λmax) due to the electronic effects of the ethyl group.

Table 1: Typical UV-Vis Absorption Data and Electronic Transition Assignments for the 1-Hydroxy-2-naphthoate Chromophore

Wavelength (λmax) Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition TypeAssignment
~350-370Moderate to Highπ → πS₀ → S₁ (¹Lₑ)
~290-300Highπ → πS₀ → S₂ (¹Lₐ)
Shorter Wavelengths (<250 nm)Very Highπ → πHigher energy transitions
~250-360Lown → πInvolving non-bonding electrons from O atoms upi.edu

Note: The exact λmax and ε values for this compound may vary depending on the solvent used. Data is inferred from studies on closely related compounds like 1-hydroxy-2-naphthoic acid and its phenyl ester. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 216.

The fragmentation of this compound is guided by the stability of the resulting ions and neutral losses. The fragmentation pattern is expected to be similar to that of related methylated naphthoic acid derivatives. nih.govoup.comasm.org The primary fragmentation pathways involve the ester group and the stable naphthalene core.

Key fragmentation steps include:

Loss of the ethoxy radical (•OCH₂CH₃): A common cleavage for ethyl esters, leading to the formation of a stable acylium ion. This would result in a fragment ion at m/z 171 (216 - 45). This acylium ion, [M - OEt]⁺, is often a prominent peak.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This produces a radical cation corresponding to 1-hydroxy-2-naphthoic acid at m/z 188 (216 - 28).

Loss of carbon monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion (m/z 171) can lose carbon monoxide to form a naphthyl cation at m/z 143 (171 - 28). nih.gov

Loss of the entire ester group: Cleavage can result in the loss of the •COOEt radical, leading to a 1-hydroxynaphthyl radical cation at m/z 143 (216 - 73).

Loss of water (H₂O): Though less common as a primary fragmentation, loss of water from the molecular ion could potentially occur, yielding a fragment at m/z 198.

Analysis of the methylated derivative of 1-hydroxy-2-naphthoic acid in metabolic studies shows a molecular ion and subsequent fragmentation, which supports these predicted pathways. oup.comasm.org For instance, the fragmentation of the parent acid anion ([M-H]⁻ = 187) shows a major fragment at m/z 143, corresponding to the loss of carbon dioxide (CO₂). nih.gov This indicates the stability of the resulting naphthol-type ion.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Ion Structure/FormulaNeutral Loss
216[C₁₃H₁₂O₃]⁺˙(Molecular Ion)
188[C₁₁H₈O₃]⁺˙C₂H₄
171[C₁₁H₇O₂]⁺•OCH₂CH₃
143[C₁₀H₇O]⁺•OCH₂CH₃, CO
115[C₉H₇]⁺•OCH₂CH₃, CO, CO

Spectroscopic Data

Direct Esterification Approaches

Direct esterification represents the most conventional route to ethyl 1-hydroxy-2-naphthoate, typically involving the reaction of 1-hydroxy-2-naphthoic acid with ethanol (B145695).

Process for the Preparation of Alkyl Esters of 1-Hydroxy-2-naphthoic Acid

The foundational method for preparing alkyl esters of 1-hydroxy-2-naphthoic acid is the Fischer esterification. This process involves heating the carboxylic acid with an excess of the desired alcohol—in this case, ethanol—in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. georganics.sk The reaction is reversible, and to drive the equilibrium towards the product, strategies like using a large excess of ethanol or removing the water formed during the reaction are employed. georganics.sk

Alternative direct methods include the reaction of the acid with an alkylating agent. For instance, a related compound, methyl 3-methoxy-2-naphthoate, is synthesized by treating 3-hydroxy-2-naphthoic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). A similar approach could be adapted for the synthesis of the ethyl ester.

Another classical approach involves converting the carboxylic acid to a more reactive acyl chloride. Treating 1-hydroxy-2-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride would yield 1-hydroxy-2-naphthoyl chloride. This intermediate can then be reacted with ethanol to produce this compound. This method is often efficient but requires handling of moisture-sensitive and corrosive reagents.

Optimization of Reaction Conditions and Reagents

Optimizing the direct esterification process is crucial for maximizing yield and purity. In Fischer esterification, the choice and amount of catalyst, reaction temperature, and time are key parameters. While traditional mineral acids are effective, they can sometimes lead to side reactions or decomposition, especially with sensitive substrates.

For syntheses involving alkyl halides, the choice of base and solvent is critical. A strong enough base is needed to deprotonate the carboxylic acid, but it should not interfere with the reaction. The solvent must be able to dissolve the reactants and be inert under the reaction conditions.

In industrial settings, palladium-catalyzed carbonylation of a corresponding halogenated precursor, such as 6-bromo-2-naphthol, in the presence of an alcohol (e.g., methanol) can produce the ester directly. google.com This method offers a different pathway that can be advantageous for specific substrates, although it requires specialized equipment to handle carbon monoxide gas under pressure. google.com

Advanced Strategies for Substituted this compound Derivatives

Modern organic synthesis has introduced sophisticated methods that allow for the construction of the naphthoate skeleton with various substituents, which are not easily accessible through classical routes.

Lewis-Acid-Mediated 1,2-Acyl Shift of Oxabenzonorbornadienes

A novel and powerful strategy for synthesizing 1-hydroxy-2-naphthoic acid esters involves an unexpected rearrangement of oxabenzonorbornadiene precursors, mediated by a Lewis acid. nih.govacs.org This method provides access to naphthoates with unique substitution patterns. nih.gov

The optimization of this rearrangement has been studied in detail. Researchers found that boron trifluoride diethyl etherate (BF₃·OEt₂) was the most effective Lewis acid for facilitating the acyl shift. The reaction conditions were fine-tuned to achieve high yields, with the optimal conditions often depending on the specific substrate. nih.gov

Below is a table summarizing the optimization for the formation of a naphthoic acid derivative (7) using this method. nih.gov

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (2.0)1,2-Dichloroethane251631
2Bi(OTf)₃ (2.0)1,2-Dichloroethane251635
3BF₃·OEt₂ (2.0)1,2-Dichloroethane251665
4BBr₃ (2.0)1,2-Dichloroethane251645
5BCl₃ (2.0)1,2-Dichloroethane251655
6BF₃·OEt₂ (2.0)1,2-Dichloroethane801623
7BF₃·OEt₂ (2.0)Toluene251660
8BF₃·OEt₂ (2.0)Toluene801675
9BF₃·OEt₂ (0.5)Toluene801642
10BF₃·OEt₂ (2.0)Toluene80284
Data derived from a study on the Lewis-acid-mediated rearrangement to form naphthoic acid derivatives. nih.gov

The proposed mechanism for this transformation is initiated by the Lewis acid coordinating to the oxygen bridge of the oxabenzonorbornadiene. nih.gov This coordination facilitates the opening of the oxa-bridge to form a carbocation intermediate. nih.govescholarship.org Specifically, the reaction proceeds through the formation of an allylic and benzylic carbocation at the C4 position. nih.gov This preference is attributed to the destabilizing, electron-withdrawing effect of the ester group at the C1 position, which would make a carbocation at C1 less favorable. nih.gov

Following the formation of the C4 carbocation, a 1,2-acyl shift occurs, where the ester group migrates from the C1 to the C2 position. The final step involves rearomatization through the loss of a proton, leading to the stable naphthol ring system. A subsequent hydrolytic workup cleaves the bond between the Lewis acid and the hydroxyl group to yield the final 1-hydroxy-2-naphthoic acid ester product. nih.gov The requirement for stoichiometric amounts of the Lewis acid supports the proposed mechanism, as substoichiometric quantities result in incomplete conversion. nih.gov

The regioselectivity of this rearrangement is highly dependent on the substitution pattern of the starting oxabenzonorbornadiene. The electronic properties of the substituents direct the initial, product-determining oxa-bridge opening. nih.govescholarship.org

For substrates with substituents at the C4 position, good to excellent yields of the corresponding 1-hydroxy-2-naphthoic acid esters are generally obtained. nih.gov This methodology has proven particularly useful for synthesizing products with functionalities like para-nitro-arene and halogen groups, which are challenging to introduce via other synthetic routes. nih.gov

However, the presence of substituents at other positions can alter the reaction's outcome. For example, substituents at the C3 position can stabilize a carbocation at C1, changing the regioselectivity of the bridge-opening step. This leads to the formation of 4-hydroxy-1-naphthoic acid esters as the major products instead of the 1-hydroxy-2-naphthoate isomers. nih.govescholarship.org The directing influence of different substituents, such as a methoxy (B1213986) group being a stronger director than a methyl group, has also been observed. escholarship.org This tunable regioselectivity underscores the synthetic utility of the method for accessing a variety of constitutional isomers of hydroxynaphthoates. nih.govescholarship.org

Influence of A-ring and B-ring Substituents on Yield and Isomer Distribution

The electronic nature of substituents on the aromatic rings of naphthalene precursors plays a critical role in determining the yield and regioselectivity of the final product. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly influence the reactivity of the starting materials and the stability of intermediates.

Research into the synthesis of substituted naphthols via rhodium-catalyzed C–H activation demonstrates these effects clearly. thieme-connect.com For instance, when reacting sulfoxonium ylides with alkynes, ylides bearing an electron-donating group (e.g., methoxy) in the para-position of the phenyl ring generally lead to excellent yields (86–95%) of the corresponding 6-substituted 1-naphthols. thieme-connect.com Conversely, a strong electron-withdrawing group like a nitro group at the same position results in a significantly lower yield (37%). thieme-connect.com This suggests that electron-rich aromatic rings are more conducive to this type of cyclization reaction.

Furthermore, the position of the substituent is crucial for isomer distribution. In the same rhodium-catalyzed system, meta-substituted reactants with chloro or bromo groups were found to produce mixtures of regioisomers. thieme-connect.com The electronic character of substituents also impacts the aromaticity and planarity of the naphthalene ring system itself. Theoretical studies show that π-electron-donating substituents tend to increase the aromatic character, while π-electron-withdrawing groups can decrease it, sometimes leading to non-planar structures. acs.org This structural influence can affect the reaction pathways and final product distribution.

The following table summarizes research findings on how different substituents on aryl precursors influence the yield of the resulting naphthoate or naphthol derivatives.

Reactant SubstituentReaction TypeProductYield (%)Reference
p-Methoxy (EDG)Rh-catalyzed C-H activation6-methoxy-1-naphthol derivative95% thieme-connect.com
p-Methyl (EDG)Rh-catalyzed C-H activation6-methyl-1-naphthol derivative86% thieme-connect.com
p-Nitro (EWG)Rh-catalyzed C-H activation6-nitro-1-naphthol derivative37% thieme-connect.com
None (Phenylacetylene)Radical-initiated cyclizationEthyl 1-hydroxy-4-phenyl-2-naphthoate29-65% google.com
p-Methoxycarbonyl (EWG)Radical-initiated cyclizationEthyl 1-hydroxy-4-(4-(methoxycarbonyl)phenyl)-2-naphthoate87% google.com

Alternative Synthetic Pathways for Functionalized Naphthoate Esters

Beyond classical esterification, several modern synthetic routes provide access to highly functionalized naphthoate esters. These methods often offer improved efficiency, milder reaction conditions, and the ability to construct complex molecular architectures.

One notable alternative is a one-pot, metal-free sequential reaction for synthesizing alkyl 1-naphthoates. rsc.orgrsc.org This process involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of a primary alcohol, which acts as both the solvent and a reactant. rsc.orgrsc.org The reaction proceeds through the formation of a vicinal diol intermediate, which is then subjected to oxidative cleavage of the C-C bond using periodic acid (H₅IO₆) to yield the final naphthoate ester derivatives. rsc.orgrsc.org This method is lauded for its good to excellent yields under mild conditions. rsc.org

Another powerful technique is the rhodium-catalyzed C–H activation and annulation. For example, a direct synthesis of 1-naphthols has been achieved through the reaction of sulfoxonium ylides and alkynes in the presence of a rhodium complex. thieme-connect.com This cascade reaction allows for the efficient construction of the naphthalene core. thieme-connect.com

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed. The synthesis of P2Y₁₄ receptor antagonists based on a 4-phenyl-2-naphthoic acid core utilizes a Suzuki coupling between a bromophenyl intermediate and a boronic acid pinacol (B44631) ester to construct the key biaryl structure. nih.gov

Furthermore, divergent transformations of aromatic esters catalyzed by transition metals present an unconventional approach. These reactions can proceed via decarbonylative pathways, where the carbonyl group is effectively used as a leaving group, enabling transformations like ester-to-ester isomerization. acs.org For example, phenyl-1-naphthoate can be isomerized to phenyl-2-naphthoate in high yield using a palladium catalyst. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of naphthoate esters and related compounds. gctlc.orgmdpi.com Key principles include waste prevention, maximizing atom economy, using catalysis, and employing safer solvents and reaction conditions. acs.orgcompoundchem.com

Several synthetic methodologies for naphthoates align with these principles:

Catalysis and Waste Reduction : The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions, while the catalyst can be recycled. compoundchem.com Chemo-enzymatic pathways represent a significant advancement in this area. For instance, a sustainable, preparative-scale synthesis of a substituted naphthoic acid has been developed using a laccase enzyme from Trametes versicolor. tandfonline.com The enzyme catalyzes the initial dimerization, and the entire process can be performed in a one-pot, two-step sequence at gram scale, achieving a good yield without complex purification steps. tandfonline.com The use of enzymes can also reduce the need for protecting groups, which simplifies the synthesis and prevents waste, aligning with the principle of reducing derivatives. acs.org

Safer Solvents and Reagents : A significant area of green chemistry focuses on replacing hazardous solvents and reagents with safer alternatives. mdpi.com The synthesis of 3-hydroxy-2-naphthoate-based ionic liquids showcases a green approach where the reaction between methylcarbonate (B8334205) precursors and the naphthoic acid yields only carbon dioxide and methanol (B129727) as by-products. frontiersin.org This method is straightforward, avoids inorganic impurities, eliminates the need for extensive clean-up, and results in quantitative yields, representing a significant improvement over traditional metathesis routes that may use halogenated solvents. frontiersin.org

Computational Chemistry and Theoretical Investigations of Ethyl 1 Hydroxy 2 Naphthoate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of molecules like Ethyl 1-hydroxy-2-naphthoate (B8527853). DFT calculations, particularly using functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational spectra, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule through geometry optimization. For a molecule like Ethyl 1-hydroxy-2-naphthoate, this involves finding the lowest energy arrangement of its atoms. The key structural feature is the intramolecular hydrogen bond between the hydroxyl group at the 1-position and the carbonyl oxygen of the ethyl ester group at the 2-position. This interaction is crucial for conformational stability.

Computational studies on the parent compound, 1-hydroxy-2-naphthoic acid, have shown that the molecule's planarity is stabilized by this hydrogen bond. researchgate.net The optimization process for this compound would similarly explore the potential energy surface by considering rotations around key single bonds, such as the bond connecting the ester group to the naphthalene (B1677914) ring and the C-O bond of the ethyl group. The conformer featuring the strong O–H···O=C hydrogen bond is predicted to be the most stable, significantly lower in energy than any conformers where this bond is absent. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles for this most stable structure. researchgate.net

Table 1: Selected Optimized Structural Parameters for 1-hydroxy-2-naphthoic acid (Monomer) using DFT/B3LYP/6-31G(d,p) Data from a study on the parent acid, which serves as a model for the ethyl ester.

ParameterCalculated Value
C=O Bond Length1.237 Å
C–O (hydroxyl) Bond Length1.348 Å
O–H (hydroxyl) Bond Length0.989 Å

Source: Adapted from experimental and quantum chemical calculations on 1-hydroxy-2-naphthoic acid. researchgate.net

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to experimentally observed IR bands.

For this compound, the most significant vibrational modes include:

O–H Stretching: The hydroxyl group involved in the strong intramolecular hydrogen bond exhibits a broad and red-shifted stretching frequency compared to a free hydroxyl group.

C=O Stretching: The carbonyl group, also participating in the hydrogen bond, shows a stretching frequency that is lower than what would be expected for a non-hydrogen-bonded ester.

Naphthalene Ring Vibrations: Characteristic C-H and C=C stretching and bending modes of the aromatic system.

Theoretical studies on 1-hydroxy-2-naphthoic acid have successfully assigned these key frequencies, and similar results are expected for the ethyl ester, with additional frequencies corresponding to the vibrations of the ethyl group. niscpr.res.in

Table 2: Key Calculated Vibrational Frequencies for 1-hydroxy-2-naphthoic acid Theoretical data for the parent acid provides insight into the expected spectral features of this compound.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
ν(O-H)~3100-3300Hydroxyl stretch, broadened and red-shifted by H-bonding
ν(C=O)~1650-1670Carbonyl stretch, red-shifted by H-bonding
δ(O-H)~1300-1350In-plane hydroxyl bend, often mixed with C-O and C-C modes
ν(C-O)~1150-1250Ester C-O stretching

Note: Values are approximate and based on DFT studies of analogous compounds. researchgate.netniscpr.res.in

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can map the electron density of these orbitals. The HOMO is typically localized over the electron-rich naphthalene ring and the hydroxyl oxygen, while the LUMO is often distributed across the carbonyl group and the aromatic system, indicating the sites for nucleophilic and electrophilic attack, respectively.

Table 3: Frontier Molecular Orbital Energies for 1-hydroxy-2-naphthoic acid Data for the parent acid illustrates the electronic parameters that would be calculated for the ethyl ester.

ParameterCalculated Value (eV)
E(HOMO)-6.19
E(LUMO)-1.89
Energy Gap (ΔE)4.30

Source: Adapted from DFT calculations on 1-hydroxy-2-naphthoic acid. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would clearly show:

Negative Regions: Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are sites susceptible to electrophilic attack.

Positive Regions: Located around the hydrogen atom of the hydroxyl group, indicating its acidic nature and role as a hydrogen bond donor.

Aromatic System: The π-electron cloud of the naphthalene ring also represents a region of negative potential, though typically less intense than that around the oxygen atoms.

MEP analysis is valuable for predicting how the molecule will interact with other molecules, including receptors or reactants, and for understanding its intermolecular bonding behavior. researchgate.net

Advanced Quantum Chemical Methods (e.g., HF, CIS, AM1)

While DFT is a versatile tool, other quantum chemical methods can provide complementary information.

Hartree-Fock (HF) Theory: This is an ab initio method that provides a foundational, albeit less accurate, description of the electronic structure. It is often used as a starting point for more sophisticated calculations that account for electron correlation.

Configuration Interaction Singles (CIS): This method is specifically used to investigate the electronic excited states of a molecule. A CIS calculation would be valuable for interpreting the UV-visible absorption spectrum of this compound by predicting the energies and characteristics of its electronic transitions.

Semi-empirical Methods (e.g., AM1): Methods like Austin Model 1 (AM1) are computationally less expensive than DFT or HF because they use parameters derived from experimental data. They are suitable for rapid calculations on very large molecules or for preliminary conformational searches before applying more rigorous methods.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The intramolecular hydrogen bond is the most significant non-covalent interaction governing the structure and properties of this compound. Computational methods allow for a detailed analysis of this bond. nih.gov

Strength and Geometry: Calculations can quantify the strength of the O–H···O=C bond, typically in the range of several kcal/mol, confirming its stability. The optimized geometry reveals the ideal bond length and angle for this interaction. nih.gov

Topological Analysis (AIM): The Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the electron density topology to characterize the nature of the hydrogen bond, confirming it as a strong, predominantly electrostatic interaction with some covalent character.

Spectroscopic Effects: As noted previously, the hydrogen bond causes a noticeable red shift in the vibrational frequencies of the O-H and C=O groups. Theoretical calculations can accurately predict the magnitude of this shift, providing a direct link between the computed structure and experimental spectroscopic data. researchgate.net

Theoretical Modeling of Photophysical Processes

Theoretical investigations into the photophysical properties of 1-hydroxy-2-naphthoic acid and its derivatives have largely employed Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods have proven effective in calculating the electronic structure and predicting the photophysical behavior of such aromatic compounds.

Studies on the parent acid, 1-hydroxy-2-naphthoic acid, have shown that it does not typically exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in its isomer, 3-hydroxy-2-naphthoic acid. Computational models support this observation by analyzing the potential energy surfaces of the ground and excited states. For 1H2NA, calculations generally show a single minimum on the excited-state potential energy surface, corresponding to the enol form, which disfavors the tautomerization necessary for ESIPT.

The introduction of an ethyl ester group in place of the carboxylic acid proton is not expected to fundamentally alter the core chromophore responsible for the primary photophysical processes. However, it can influence the electronic properties through inductive effects and by altering the potential for intermolecular interactions, such as hydrogen bonding.

Further computational studies focusing specifically on this compound would be necessary to precisely quantify the impact of the ethyl group on the excited-state dynamics. Such studies would involve:

Geometry Optimization: Determining the most stable molecular structures in both the ground (S₀) and first excited (S₁) states.

Vertical Excitation Energies: Calculating the energies required for electronic transitions from the ground state to various excited states, which correspond to the absorption spectrum.

Potential Energy Surface Scans: Mapping the energy landscape of the excited state, particularly along the proton transfer coordinate, to definitively assess the likelihood of ESIPT.

Solvent Effects: Incorporating computational models to simulate the influence of different solvent environments on the photophysical properties.

While direct computational data for this compound is scarce, the theoretical framework established for its parent acid provides a strong basis for understanding its expected behavior. Future computational work is needed to elaborate on the specific nuances introduced by the ethyl ester functionality.

Role of Ethyl 1 Hydroxy 2 Naphthoate As a Key Synthetic Intermediate

Building Block for Natural Product Synthesis

The 1-hydroxy-2-naphthoate (B8527853) core structure is a recurring motif found in a number of natural products, highlighting the relevance of its derivatives, such as ethyl 1-hydroxy-2-naphthoate, as key building blocks in synthetic efforts towards these molecules. The presence of this moiety in naturally occurring compounds underscores its biological significance and provides a strong impetus for the development of synthetic routes utilizing intermediates like this compound.

Notable examples of natural products containing the 1-hydroxy-2-naphthoate scaffold include the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin. ossila.com These compounds, isolated from various plant species, have demonstrated biological activity that makes them targets of interest for total synthesis. The fundamental structure of this compound provides a readily available starting point from which the more complex substitutions and modifications found in these natural products can be elaborated. Synthetic chemists can leverage the existing functionalities of the molecule—the hydroxyl group for etherification or other modifications, the ester for hydrolysis and amidation, and the aromatic rings for electrophilic substitution—to construct these intricate natural products.

A significant synthetic challenge that was reportedly undertaken during a natural product synthesis project led to an unexpected discovery involving 1-hydroxy-2-naphthoic acid esters. nih.gov Researchers observed a Lewis-acid-catalyzed acyl shift of an oxabenzonorbornadiene that resulted in the formation of a 1-hydroxy-2-naphthoic acid ester. nih.gov This serendipitous finding not only provided a novel method for the synthesis of this class of compounds but also underscored their importance in the broader context of natural product synthesis.

Intermediate in the Synthesis of Anti-Carcinogenic Compounds

The naphthalene (B1677914) framework is a common feature in many compounds exhibiting anti-cancer properties. This compound, and its parent acid, 1-hydroxy-2-naphthoic acid, serve as crucial intermediates in the synthesis of novel derivatives with potential as anti-carcinogenic agents. The ability to chemically modify the core structure allows for the generation of libraries of compounds that can be screened for cytotoxic activity against various cancer cell lines.

One prominent area of research has been the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides. These compounds are prepared by the condensation of 1-hydroxy-2-naphthoic acid with various ring-substituted anilines. A study detailed the microwave-assisted synthesis of a large series of these carboxanilides, which were subsequently evaluated for their antiproliferative activity against human colon carcinoma cell lines. Several of the synthesized compounds exhibited potent antitumor activities, demonstrating the utility of the 1-hydroxy-2-naphthoate scaffold in developing new anti-cancer drug candidates.

Another study focused on the synthesis of novel naphthoquinone esters derived from 1-hydroxy-2-naphthoic acid. These esters, featuring cyclopentyl and cyclohexyl substituents, were evaluated for their cytotoxicity against human epidermoid carcinoma (KB), human cervical carcinoma (HeLa), and human hepatocellular carcinoma (HepG(2)) cell lines. The results of this research provided valuable structure-activity relationship (SAR) insights, indicating how modifications to the ester group and substitutions on the naphthalene ring can influence the anti-cancer potency of the resulting compounds. The 1-hydroxy-2-naphthoate moiety has also been identified as a key intermediate for the synthesis of other anti-carcinogenic compounds, further cementing its importance in medicinal chemistry and drug discovery. ossila.com

Table 1: Examples of Anti-Carcinogenic Compound Classes Derived from 1-Hydroxy-2-naphthoic Acid

Compound Class Starting Material Biological Activity
N-substituted 1-hydroxynaphthalene-2-carboxanilides 1-Hydroxy-2-naphthoic acid Antiproliferative activity against human colon carcinoma cell lines
Naphthoquinone esters with alicyclic substituents 1-Hydroxy-2-naphthoic acid Cytotoxicity against KB, HeLa, and HepG(2) cancer cell lines

Precursor for Axially Chiral Benzimidazole (B57391) Derivatives

Axially chiral compounds, which possess a stereogenic axis due to restricted rotation around a single bond, are of great importance in asymmetric catalysis and materials science. While the use of this compound as a direct precursor for axially chiral benzimidazole derivatives is not extensively documented in the literature, the broader class of 2-naphthols is instrumental in the synthesis of various other atropisomers. The principles and reactions used for these related compounds suggest the potential for this compound to be adapted for such purposes.

The synthesis of axially chiral biaryls often involves the coupling of two aromatic rings where bulky substituents ortho to the connecting bond restrict rotation. The 1-hydroxy group of a naphthol derivative can direct ortho-lithiation or other metallation reactions, which would be a key step in a cross-coupling strategy to form a C-C or C-N bond, thus creating the chiral axis. For instance, research has shown the enantioselective synthesis of naphthyl-C2-indoles through intermediates known as vinylidene ortho-quinone methides, which are generated from 2-naphthol (B1666908) derivatives. researchgate.netmdpi.com

Furthermore, phosphoric acid-catalyzed asymmetric arylative reactions of 2-naphthols with quinone derivatives have been developed to access axially chiral biaryldiols with excellent enantioselectivities. nih.gov These methods, while not producing benzimidazoles, demonstrate that the naphthol scaffold is a privileged platform for asymmetric synthesis. The development of a synthetic route to axially chiral benzimidazoles from this compound would likely involve a multi-step sequence, potentially starting with the conversion of the ester to a group suitable for a C-N bond-forming reaction with a substituted aniline (B41778), followed by cyclization to form the benzimidazole ring under conditions that control the atropisomerism.

Utility in the Preparation of Pharmaceutical Intermediates

The structural and chemical properties of this compound make it a valuable intermediate in the pharmaceutical industry. Its parent compound, 1-hydroxy-2-naphthoic acid (also known as xinafoic acid), is widely used in the preparation of pharmaceutical co-crystals. researchgate.netnih.gov Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, and they are often used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

This compound can be readily hydrolyzed to 1-hydroxy-2-naphthoic acid, making it a convenient and stable precursor for co-crystal formation. The ability of the naphthoic acid to form robust hydrogen bonds and engage in aromatic stacking interactions makes it an excellent co-former for a wide range of APIs.

Beyond its use in co-crystals, the naphthoic acid scaffold itself is of interest in drug discovery. For example, in a study aimed at identifying new drugs for the treatment of human babesiosis, a parasitic infection, 3,5-dihydroxy 2-naphthoic acid was identified as a novel lead compound. frontiersin.org The study noted that naphthoic acid compounds are generally easily and economically accessible for artificial synthesis, which is a crucial factor in drug development. frontiersin.org This highlights the potential of this compound as a starting material for the synthesis of new therapeutic agents, where the core structure can be systematically modified to optimize biological activity and pharmacological properties.

Versatility in Accessing Diverse Substituted Naphthoic Acid Derivatives

One of the most significant attributes of this compound in organic synthesis is its versatility as a platform for creating a wide array of substituted naphthoic acid derivatives. The inherent reactivity of its functional groups, combined with the aromatic nature of the naphthalene core, allows for a multitude of chemical transformations.

A recently developed methodology has expanded the synthetic utility of this compound class by providing access to novel substitution patterns on the 1-hydroxy-2-naphthoic acid ester framework. nih.gov This method involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which allows for the introduction of substituents at positions that are difficult to functionalize using traditional methods. nih.gov This approach is complementary to existing synthetic strategies and significantly broadens the scope of accessible derivatives.

The functional groups of this compound itself offer multiple avenues for derivatization.

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. For example, the synthesis of 3-hydroxy-2-naphthoic acid anilide has been achieved through the acylation of aniline with the corresponding naphthoic acid in various solvents. ucj.org.ua

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. Its directing effect can also be exploited in electrophilic aromatic substitution reactions.

The Naphthalene Ring: The aromatic rings can be subjected to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents onto the carbon skeleton.

This versatility makes this compound a valuable intermediate for generating compound libraries for high-throughput screening in drug discovery and for the synthesis of functional materials with tailored electronic and photophysical properties.

Table 2: Synthetic Transformations of the this compound Scaffold

Functional Group Reaction Type Product Class
Ethyl Ester Hydrolysis Carboxylic Acids
Ethyl Ester Aminolysis Amides
Hydroxyl Group O-Alkylation Ethers
Hydroxyl Group O-Acylation Esters
Naphthalene Ring Electrophilic Substitution Substituted Naphthalenes
Precursor Lewis-Acid-Mediated Rearrangement Substituted Naphthoic Acid Esters

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective methods for the synthesis of 1-hydroxy-2-naphthoic acid esters is a significant area of ongoing research. Traditional methods can sometimes be limited in terms of substrate scope and functional group tolerance. Recent advancements have focused on the use of novel catalytic systems to overcome these limitations.

One promising approach involves the use of Lewis-acid-mediated rearrangements. For instance, a novel synthesis of 1-hydroxy-2-naphthoic acid esters has been reported through an unexpected 1,2-acyl shift of oxabenzonorbornadienes, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). nih.gov This methodology allows for the formation of novel substitution patterns on the aromatic ring that were previously challenging to access. nih.gov The proposed mechanism for this transformation involves the opening of an oxa-bridge to form a stable allylic and benzylic carbocation, which then undergoes rearrangement. nih.gov

The efficiency of this catalytic system is demonstrated by the good to excellent yields obtained for a variety of substrates with different substituents.

Substrate (Starting Material)CatalystProductYield (%)
Substituted oxabenzonorbornadiene (C4-substituted)BF₃·OEt₂Ethyl 1-hydroxy-2-naphthoate (B8527853) derivativeGood to Excellent
Substituted oxabenzonorbornadiene (C3-substituted)BF₃·OEt₂Ethyl 1-hydroxy-2-naphthoate derivativeGood to Excellent
Oxabenzonorbornadiene with para-nitro-areneBF₃·OEt₂This compound derivativeNoteworthy Yield
Oxabenzonorbornadiene with halogenBF₃·OEt₂This compound derivativeNoteworthy Yield
This table is generated based on the qualitative descriptions of yields in the source material.

Future research in this area will likely focus on expanding the scope of catalysts beyond Lewis acids to include transition metal catalysts and organocatalysts. The goal is to develop even more versatile and environmentally benign synthetic routes to this compound and its derivatives.

Advanced Mechanistic Investigations of Biochemical Pathways

Recent studies have highlighted the potential of hydroxynaphthoic acids, including 1-hydroxy-2-naphthoic acid, in modulating cellular stress responses. Specifically, these compounds have been identified as potent ameliorators of endoplasmic reticulum (ER) stress, acting as novel chemical chaperones. nih.gov Understanding the precise biochemical pathways through which this compound exerts these effects is a key area for future investigation.

High-throughput screening has identified 1-hydroxy-2-naphthoic acid as a compound that can significantly decrease the ER stress signal. nih.gov Mechanistic studies have shown that it down-regulates key markers of the unfolded protein response (UPR), a cellular self-defense mechanism triggered by ER stress. nih.gov Among several analogues, 1-hydroxy-2-naphthoic acid was found to be the most potent in down-regulating these UPR markers. nih.gov

UPR MarkerEffect of 1-hydroxy-2-naphthoic acid
Glucose-regulated protein 78 (GRP78)Significantly down-regulated
C/EBP homology protein (CHOP)Significantly down-regulated
Phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK)Significantly down-regulated
Phosphorylated inositol-requiring enzyme 1α (IRE1α)Decreased
Spliced form of X-box binding protein 1 (XBP1)Decreased

Advanced mechanistic studies will likely employ techniques such as proteomics and metabolomics to identify the direct molecular targets of this compound within the cell. Furthermore, structural biology approaches could be used to elucidate the binding interactions between the compound and its target proteins, providing a more detailed understanding of its mode of action as a chemical chaperone.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Machine learning models are being developed to predict various properties of chemical compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov For instance, automated machine learning (AutoML) methods can search for the best combination of model algorithms and optimized hyperparameters to create predictive models for a range of ADMET properties. nih.gov

ADMET PropertyPredictive Model Performance (AUC)
Caco-2 permeability>0.8
P-gp substrate>0.8
BBB permeability>0.8
CYP1A2 inhibition>0.8
CYP2C9 inhibition>0.8
CYP2C19 inhibition>0.8
CYP2D6 inhibition>0.8
CYP3A4 inhibition>0.8
HLM stability>0.8
RLM stability>0.8
hERG inhibition>0.8
AUC (Area Under the ROC Curve) values greater than 0.8 indicate good predictive performance. nih.gov

In the context of this compound, AI and ML could be used to:

Predict the optimal reaction conditions for its synthesis, including catalysts, solvents, and temperature.

Forecast the potential biological activities and off-target effects of novel derivatives.

Accelerate the design of new compounds with improved properties.

The development of novel reaction representations, such as GraphRXN, which utilizes a graph-based neural network framework, allows for the direct encoding of two-dimensional reaction structures as inputs for more accurate reaction prediction. nih.gov

Development of High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) is a powerful tool for discovering new compounds with desired biological activities and for identifying novel chemical reactions. nih.gov HTS has already been instrumental in identifying the potential of hydroxynaphthoic acids as ER stress-reducing compounds. nih.gov

The HTS process involves the screening of large chemical libraries for activity against biological targets using automation, miniaturized assays, and large-scale data analysis. nih.gov This approach allows for the rapid identification of "hit" compounds that can then be further optimized. A cell-based reporter assay, where luciferase activity is driven by the glucose-regulated protein 78 (GRP78) promoter, was used to screen chemical libraries and identify hydroxynaphthoic acids as potent modulators of ER stress. nih.gov

Future applications of HTS in the study of this compound could involve:

Screening for novel catalytic systems that can synthesize the compound with higher efficiency and selectivity.

Identifying new biological targets and pathways modulated by this compound and its derivatives.

Discovering new applications for the compound in areas such as materials science and chemical biology.

The trend in HTS is moving towards more physiologically relevant assays and a greater emphasis on rigorous hit validation using orthogonal readout technologies. nih.gov This will ensure that the novel reactivity and biological activities discovered for compounds like this compound are robust and translatable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.